molecular formula C10H13BrClNO2 B13092819 Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride

Cat. No.: B13092819
M. Wt: 294.57 g/mol
InChI Key: NTXQEFZVCUZEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is a brominated aromatic amino ester hydrochloride derivative. The hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical intermediates or bioactive molecules .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl 2-amino-2-(2-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11;/h3-6H,12H2,1-2H3;1H

InChI Key

NTXQEFZVCUZEBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)(C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride typically involves the reaction of 2-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple steps of synthesis, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride

  • Structure : Replaces the 2-bromophenyl group with 2-chlorophenyl and uses an acetate backbone (shorter chain).
  • Molecular Formula: C₉H₁₁Cl₂NO₂ (vs. C₁₀H₁₃BrClNO₂ for the target compound).
  • Key Difference : Chlorine’s lower atomic weight and electronegativity may reduce steric hindrance and alter binding affinity in biological systems .

Methyl 2-amino-2-(2,5-difluorophenyl)propanoate Hydrochloride

  • Structure : Features a 2,5-difluorophenyl group instead of bromine.
  • Molecular Formula: C₁₀H₁₂ClF₂NO₂.

Positional and Functional Group Variants

(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate Hydrochloride

  • Structure : Substitutes the bromine with fluorine at the para position and uses an acetate backbone.
  • Molecular Formula: C₉H₁₁ClFNO₂.
  • Key Difference : Para-substitution alters electronic distribution on the aromatic ring, affecting interactions with receptors or enzymes .

Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride

  • Structure: Shifts the amino group to the β-position and retains a 4-fluorophenyl group.
  • Molecular Formula: C₁₀H₁₃ClFNO₂.
  • Key Difference: β-amino configuration may influence stereochemical interactions in chiral environments, as seen in peptide synthesis .

Sulfur-Containing and Sulfonyl Derivatives

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride

  • Structure : Incorporates a methanesulfonyl group at the para position and uses an ethyl ester.
  • Molecular Formula: C₁₂H₁₈ClNO₄S.
  • Key Difference : The sulfonyl group enhances polarity and may improve solubility in aqueous media, critical for drug formulation .

Table 1: Comparative Data for Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Property/Application Reference
Methyl 2-amino-2-(2-bromophenyl)propanoate HCl C₁₀H₁₃BrClNO₂ 309.58 2-Bromophenyl Hypothesized intermediate in NSAID synthesis
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl C₉H₁₁Cl₂NO₂ 244.10 2-Chlorophenyl, acetate Opioid receptor modulation
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 4-Fluorophenyl, β-amino Peptidomimetic studies
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl C₁₂H₁₈ClNO₄S 307.79 4-Methanesulfonylphenyl Enhanced solubility for CNS drugs

Biological Activity

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on various research studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C10H12BrClN2O2
  • Molecular Weight: Approximately 291.57 g/mol
  • Structure: Contains a brominated aromatic ring attached to an amino acid derivative, which influences its reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Key aspects include:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity to enzymes and receptors.
  • Hydrophobic Interactions: The bromophenyl group participates in hydrophobic interactions, which can modulate enzyme activity and receptor binding.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that similar compounds can selectively inhibit cancer cell lines, particularly in colorectal adenocarcinoma (Caco-2) cells. For instance:

  • Cell Viability Assays: Compounds were tested at concentrations of 100 µM, revealing significant reductions in cell viability (39.8% for Caco-2 cells compared to untreated controls) .
  • Mechanisms: The observed anticancer activity might involve induction of apoptosis and cell cycle arrest, similar to other compounds in its class .

Enzyme Inhibition and Receptor Binding

The compound is also studied for its potential to inhibit specific enzymes and bind to receptors:

  • Enzyme Interactions: It has been utilized in studies examining enzyme interactions, which are crucial for understanding metabolic pathways and drug metabolism.
  • Receptor Binding Studies: Ongoing research aims to elucidate the binding affinities of this compound against various biological targets, providing insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Demonstrated enzyme interactions that suggest potential therapeutic applications.
Highlighted anticancer activity against Caco-2 cells with significant reductions in cell viability.
Explored receptor binding profiles indicating variability in pharmacological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.